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Compound of Interest

Compound Name: Pyridine 1-oxide hydrochloride

Cat. No.: B091478 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Pyridine 1-oxide hydrochloride (C₅H₆ClNO), a compound of interest in various chemical and

pharmaceutical research domains. This document summarizes nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental

protocols to aid in its characterization.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Pyridine 1-oxide
hydrochloride. It is important to note that while experimental data for the parent compound,

Pyridine 1-oxide, is readily available, specific high-resolution data for its hydrochloride salt is

less common in the literature. The data presented here is a consolidation of available

information and educated estimations based on the known effects of protonation on the

pyridine N-oxide scaffold.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Proton
Chemical Shift (δ)
ppm (Predicted in
D₂O)

Multiplicity
Coupling Constant
(J) Hz (Predicted)

H-2, H-6 8.5 - 8.7 d ~6-7

H-4 8.2 - 8.4 t ~7-8

H-3, H-5 7.9 - 8.1 t ~7-8

N-OH Variable (broad) s -

Note: The protonation of the N-oxide oxygen leads to a significant downfield shift of all ring

protons compared to Pyridine 1-oxide due to the increased positive charge on the pyridinium

ring.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Carbon Chemical Shift (δ) ppm (Predicted in D₂O)

C-2, C-6 ~140 - 142

C-4 ~138 - 140

C-3, C-5 ~128 - 130

Note: Similar to ¹H NMR, the carbon atoms of the pyridine ring in the hydrochloride salt are

expected to be deshielded and shifted downfield compared to Pyridine 1-oxide.

Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

~3200-2800 Broad, Strong
O-H stretch (from N⁺-OH) and

C-H stretch (aromatic)

~1640 Medium C=C/C=N ring stretching

~1540 Medium C=C/C=N ring stretching

~1480 Medium-Strong C-H in-plane bending

~1250 Strong N-O stretch

~1170 Medium C-H in-plane bending

~840 Strong C-H out-of-plane bending

Note: The IR spectrum of Pyridine 1-oxide hydrochloride is expected to show characteristic

bands for the pyridinium ring, the N-O stretching vibration, and a broad O-H stretching band

due to the protonated N-oxide group.[1][2][3][4]

Table 4: Mass Spectrometry Data
m/z Relative Intensity (%) Assignment

95 High
[M-HCl]⁺ (Molecular ion of

Pyridine 1-oxide)

79 Moderate
[M-HCl-O]⁺ (Pyridine radical

cation)

67 Low [C₄H₅N]⁺

52 Moderate [C₄H₄]⁺

Note: Under typical electron ionization (EI) mass spectrometry conditions, Pyridine 1-oxide
hydrochloride is expected to readily lose HCl, resulting in a mass spectrum that is virtually

identical to that of Pyridine 1-oxide.

Experimental Protocols
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NMR Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of Pyridine 1-oxide hydrochloride in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if

necessary.

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (General Parameters):

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Acquisition time: 2-3 seconds.

Relaxation delay: 1-2 seconds.

Number of scans: 16-64, depending on the sample concentration.

¹³C NMR:

Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds.

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

IR Spectroscopy
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Sample Preparation (ATR-FTIR for Hygroscopic Solids):

As Pyridine 1-oxide hydrochloride is hygroscopic, the Attenuated Total Reflectance (ATR)

technique is recommended to minimize exposure to atmospheric moisture.

Place a small amount of the solid sample directly onto the ATR crystal.

Apply consistent pressure using the instrument's pressure clamp to ensure good contact

between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically sufficient for a good signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Mass Spectrometry
Sample Introduction:

Direct infusion or introduction via a solid probe is suitable.

If using electrospray ionization (ESI), dissolve the sample in a suitable solvent such as

methanol or acetonitrile/water.

Data Acquisition (Electron Ionization - EI):

Ionization Energy: 70 eV (standard).

Mass Range: m/z 30-200.
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Source Temperature: 150-250 °C.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like Pyridine 1-oxide hydrochloride.
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Caption: General workflow for the spectroscopic characterization of Pyridine 1-oxide
hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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